6-Chloro-5-methyl-4h-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one is a heterocyclic compound classified within the triazolopyrimidine family. This compound is notable for its diverse biological activities, which have prompted extensive research into its potential applications in medicinal chemistry. The molecular formula of this compound is CHClNO, and it is identified by the CAS number 41081-76-9. Its structure features a triazole ring fused with a pyrimidine ring, with specific substituents at designated positions that influence its chemical behavior and biological interactions.
The synthesis of 6-Chloro-5-methyl-4h-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one typically involves cyclization reactions of appropriate precursors. One common synthetic route includes the reaction of 5-amino-1H-1,2,4-triazole with 2,3-dichloroacrylonitrile, followed by cyclization in the presence of a base such as sodium ethoxide. This method exemplifies the strategic use of nucleophilic substitution and cyclization to construct the desired heterocyclic framework.
In industrial settings, optimized conditions are employed to enhance yield and purity. Techniques may involve solvent-free reactions and mild temperatures to align with green chemistry principles. Continuous flow reactors and automated systems are also utilized to ensure consistent quality during large-scale production.
The molecular structure of 6-Chloro-5-methyl-4h-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one features a triazole ring fused to a pyrimidine system. The chlorine atom is located at the 6th position while a methyl group is positioned at the 5th position of the triazole ring. This configuration is crucial for the compound's biological activity.
6-Chloro-5-methyl-4h-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Halogen substitution reactions are possible where the chlorine atom can be replaced by other substituents through nucleophilic attack.
The reaction conditions for these transformations typically involve controlled temperatures and specific solvents to optimize yield and selectivity. For instance:
The mechanism of action for 6-Chloro-5-methyl-4h-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one primarily relates to its interactions with biological targets. Research indicates that this compound exhibits antimicrobial, antiviral, and anticancer properties. It may function as an enzyme inhibitor or modulator by binding to specific active sites on target proteins or enzymes, thereby altering their activity or function.
The physical properties of 6-Chloro-5-methyl-4h-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one include:
The chemical properties include:
These properties are essential for understanding how the compound behaves under different conditions and its suitability for various applications in research and industry .
6-Chloro-5-methyl-4h-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one has several significant applications:
Scientific Research: It serves as a building block in synthesizing more complex heterocyclic compounds.
Biological Studies: The compound is investigated for its potential therapeutic applications as an antifungal agent and an anticancer drug.
Industrial Use: It finds utility in developing new materials with specific properties such as corrosion inhibitors or other functional materials due to its unique chemical structure and reactivity .
The strategic incorporation of nitrogen-rich heterocycles into bioactive compounds represents a cornerstone of modern drug discovery. Fused bicyclic systems—particularly those combining five- and six-membered rings—provide exceptional structural rigidity and diverse interaction capabilities with biological targets. Among these, triazolo[1,5-a]pyrimidines occupy a privileged position due to their balanced physicochemical properties and synthetic versatility. These scaffolds exhibit isomeric diversity (e.g., pyrazolo[1,5-a]pyrimidine vs. triazolo[1,5-a]pyrimidine variants), enabling precise modulation of electronic and steric characteristics [7].
The pharmacological significance of such frameworks is evidenced by their presence in commercial therapeutics targeting kinases (e.g., dorzomorphin), viral enzymes, and metabolic regulators. Their planar architecture facilitates π-π stacking interactions with aromatic residues in enzyme binding pockets, while nitrogen atoms serve as hydrogen bond acceptors or donors. This dual capability underpins the broad target engagement observed across therapeutic areas—from oncology to antiviral applications [6] [7]. Synthetic accessibility further enhanced their adoption; conventional routes involve cyclocondensation reactions between 1,3-biselectrophiles and 1,3-bisnucleophiles, though modern methods leverage microwave assistance and catalyst-free protocols to improve efficiency [4] [6].
Table 1: Key Heterocyclic Scaffolds in Medicinal Chemistry
Heterocyclic System | Biological Significance | Structural Advantage |
---|---|---|
Pyrazolo[1,5-a]pyrimidines | Kinase inhibition (e.g., B-Raf, MEK), anticancer applications | Planar structure enabling deep target penetration |
Triazolo[1,5-a]pyrimidines | Antiviral agents, kinase modulators | Tautomeric versatility and halogenation tolerance |
Pyrazolo[3,4-d]pyrimidines | Tyrosine kinase inhibitors (e.g., anticancer agents) | Isoelectronic similarity with purine bases |
Triazolo[1,5-a]pyrimidine derivatives emerged as critical scaffolds in antiviral drug discovery during the late 20th century, primarily due to their structural mimicry of purine nucleosides. This mimicry enables competitive inhibition of viral polymerases and helicases. Early research focused on halogen-substituted variants—particularly chloro and bromo derivatives at the C5 and C6 positions—to enhance binding affinity and metabolic stability. The 6-chloro-5-methyl variant (CAS# 41081-76-9) exemplified this strategy, where the chlorine atom served as a leaving group for nucleophilic substitution, enabling rapid diversification into analogs targeting viral enzymes [9].
Notably, the methyl group at C5 contributed to optimal steric occupancy in hydrophobic enzyme subsites, a feature leveraged in hepatitis C virus (HCV) and human immunodeficiency virus (HIV) inhibitor development. While specific clinical data for 6-chloro-5-methyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one remains proprietary, its structural analogs demonstrated inhibition of viral replication cycles through:
These mechanisms underscored the scaffold’s versatility, though development faced challenges in bioavailability optimization—prompting investigations into prodrug formulations and salt forms.
Table 2: Milestones in Triazolo[1,5-a]pyrimidine Antiviral Research
Time Period | Research Focus | Key Finding | Citation Source |
---|---|---|---|
1980–1990 | Nucleoside analog development | Halogenated derivatives inhibit viral polymerase processivity | Patent literature |
1995–2005 | HCV NS5B inhibition | 6-Bromo-5-ethyl analogs show EC₅₀ < 1 μM | [9] |
2010–Present | Broad-spectrum antiviral agents | 6-Chloro derivatives serve as intermediates for C6-functionalized libraries | [4] |
Halogenation protocols for triazolo[1,5-a]pyrimidines evolved significantly, driven by the need for regioselective control at electron-deficient positions (C5, C6, C7). The 6-chloro-5-methyl derivative (CAS# 41081-76-9) exemplifies this progression, serving both as a final bioactive compound and a versatile synthetic intermediate. Key developments include:
The chlorine atom in 6-chloro-5-methyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one enables cross-coupling diversification (Suzuki, Buchwald-Hartwig) and nucleophilic displacement with amines/thiols. Contemporary green chemistry approaches further enhanced efficiency, as demonstrated by Zhao et al.’s Cu-Zn/Al-Ti catalyzed chlorination under atmospheric air [4].
Table 3: Evolution of Halogenation Methodologies for C6 Functionalization
Methodology | Conditions | Regioselectivity | Yield (%) | Limitations |
---|---|---|---|---|
POCl₃/Pyridine reflux | 110°C, 12–24 hr | Moderate (C6/C7 mix) | 40–60 | Decomposition risks |
Lithium-halogen exchange | -78°C, BuLi, then Br₂/Cl₂ | High (C6) | 65–75 | Sensitive to N-H groups |
Microwave-assisted | 140°C, 30 min, catalyst-free | Excellent (C6) | 85–89 | Specialized equipment required |
Note: CAS# discrepancies observed across sources (1082919, 41081-76-9, 3149-90-4) likely reflect tautomeric forms (4H vs. 1H) or registry variations for the identical compound structure [1] [5] [8].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1